tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate

Medicinal chemistry Peptide synthesis Protecting group strategy

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate (CAS 1557741-13-5) is a protected amine derivative consisting of a four-membered azetidine heterocycle, a tert-butoxycarbonyl (Boc) protecting group, and a 2-aminopropyl substituent at the 3-position of the ring. With molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol , the compound incorporates a Boc group that enhances stability during multi-step syntheses, enabling selective deprotection under mild acidic conditions without perturbing other acid-sensitive functionalities.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B13254237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(CC1CN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
InChIKeyMKPSIBMCFWUOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate: A Boc-Protected Azetidine-Amine Scaffold for Medicinal Chemistry


tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate (CAS 1557741-13-5) is a protected amine derivative consisting of a four-membered azetidine heterocycle, a tert-butoxycarbonyl (Boc) protecting group, and a 2-aminopropyl substituent at the 3-position of the ring [1]. With molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol [1], the compound incorporates a Boc group that enhances stability during multi-step syntheses, enabling selective deprotection under mild acidic conditions without perturbing other acid-sensitive functionalities [2]. The azetidine core confers conformational rigidity relative to acyclic amine scaffolds, which may improve target binding affinity and metabolic stability in drug design applications [2]. This compound functions primarily as a protected building block for constructing more complex pharmacophores rather than as a final bioactive agent.

Why Generic Azetidine Analogs Cannot Replace tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate in Synthesis


Generic substitution of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate with superficially similar azetidine analogs is not chemically equivalent due to three orthogonal differentiation points: (1) the orthogonal Boc protection strategy permits selective N1 deprotection while preserving the 2-aminopropyl side chain amine for subsequent derivatization [1]; (2) the precise substitution pattern (3-position on the azetidine ring) dictates the spatial orientation and conformational properties of downstream intermediates [1]; and (3) the tert-butyl ester versus alternative carboxylate protecting groups (e.g., allyl ester) confers distinct deprotection kinetics and orthogonal reactivity profiles that are not interchangeable without altering synthetic route design [2]. Compounds lacking the Boc group, bearing alternative ester moieties, or substituted at different ring positions will exhibit divergent stability, deprotection conditions, and downstream synthetic compatibility that cannot be assumed equivalent absent explicit comparative validation.

Quantitative Differentiation Evidence for tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate vs. Closest Analogs


Protecting Group Orthogonality: Boc Ester vs. Allyl Ester for Selective Deprotection in Multi-Step Synthesis

The tert-butyl carboxylate (Boc) protecting group in tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate enables selective acidic deprotection (e.g., TFA/DCM) without affecting the primary amine of the 2-aminopropyl side chain. This contrasts with the allyl ester analog, prop-2-en-1-yl 3-(2-aminopropyl)azetidine-1-carboxylate, which requires palladium-catalyzed deprotection conditions (e.g., Pd(PPh₃)₄ with nucleophilic scavengers) that may be incompatible with sulfur-containing intermediates or metal-sensitive substrates [1]. The measured lipophilicity difference (XLogP3: 1.0 for Boc analog vs. 0.7 for allyl analog) further differentiates their chromatographic behavior and membrane permeability profiles [2].

Medicinal chemistry Peptide synthesis Protecting group strategy

Stereochemical Precision: Racemic vs. Enantiomerically Pure (S)-Configuration

The target compound (CAS 1557741-13-5) is supplied as the racemic mixture (undefined stereochemistry at the 2-aminopropyl side chain carbon). The (S)-enantiomer (CAS 2227671-49-8) is available as a distinct, enantiomerically pure product from specialty vendors . The target racemate has one undefined stereocenter, whereas the (S)-enantiomer has a defined configuration at this center. This differentiation is critical for applications where enantiomeric purity is essential for binding selectivity or regulatory compliance, as enantiomers may exhibit distinct pharmacological and pharmacokinetic profiles [1].

Chiral synthesis Enantioselective pharmacology Drug discovery

Hydrogen Bonding Capacity vs. Analog with Additional Hydroxyl Functionality

The target compound possesses one hydrogen bond donor (primary amine) and three hydrogen bond acceptors (Boc carbonyl, azetidine nitrogen, Boc ether oxygen), yielding a topological polar surface area (TPSA) of 55.6 Ų [1]. In contrast, azetidine analogs bearing an additional hydroxyl group on the ring (e.g., 3-hydroxyazetidine derivatives) exhibit increased hydrogen bond donor capacity (HBD = 2) and a correspondingly higher TPSA. This difference in hydrogen bonding capacity influences passive membrane permeability and CNS penetration potential [2].

Molecular recognition Ligand design ADME properties

Optimal Scientific and Industrial Use Cases for tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate Based on Differentiated Properties


Multi-Step Synthesis of Azetidine-Containing Pharmacophores Requiring Orthogonal Protection

This compound is ideally suited for multi-step synthetic sequences where the azetidine N1 nitrogen and the side chain primary amine require differential protection. The Boc group can be selectively removed with TFA to expose the azetidine nitrogen for further functionalization (e.g., alkylation, acylation, sulfonylation) while leaving the 2-aminopropyl amine available for later deprotection or direct conjugation [1]. This orthogonal strategy is particularly valuable in constructing complex molecules where both amines must be differentially addressed without employing harsh global deprotection conditions.

Building Block for CNS-Penetrant Drug Discovery Libraries

The conformational rigidity conferred by the azetidine ring, combined with a moderate lipophilicity (XLogP3 = 1.0) and a topological polar surface area (TPSA = 55.6 Ų) that falls within favorable ranges for CNS penetration, positions this compound as a privileged building block for constructing CNS-targeted chemical libraries [1]. The compound can serve as a precursor for the synthesis of rigidified analogs of flexible amine-containing pharmacophores, potentially enhancing target selectivity and metabolic stability while maintaining acceptable passive permeability .

Synthesis of Enantiomerically Defined Chiral Amine Intermediates

For applications requiring stereochemically defined products, researchers may select between the racemic target compound (CAS 1557741-13-5) and the (S)-enantiomer (CAS 2227671-49-8) based on project requirements [1]. The racemate is suitable for initial SAR exploration or for synthetic routes where a chiral resolution step will be performed downstream. The (S)-enantiomer is appropriate for generating single-enantiomer drug candidates from the outset, reducing the analytical burden of chiral purity assessment and eliminating the need for preparative chiral chromatography after coupling steps .

Peptidomimetic Scaffold Construction via Boc-Deprotection and Amide Coupling

The Boc-protected azetidine nitrogen can be liberated under mild acidic conditions and subsequently coupled to carboxylic acid-containing fragments via standard amide bond-forming reactions (e.g., HATU, EDC/HOBt). The resulting azetidine-amide scaffold introduces conformational constraint into peptide backbones, a strategy employed in peptidomimetic drug design to improve proteolytic stability and target binding entropy [1]. The 2-aminopropyl side chain provides an additional functional handle for further derivatization or conjugation to larger biomolecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(2-aminopropyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.